molecular formula C7H12O2 B1649605 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane CAS No. 102225-94-5

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane

Cat. No.: B1649605
CAS No.: 102225-94-5
M. Wt: 128.17 g/mol
InChI Key: ACPFNEOPZYERID-UHFFFAOYSA-N
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Description

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with two hydroxymethyl groups and a vinyl group

Scientific Research Applications

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

1,1-Bis(hydroxymethyl)cyclopropane causes serious eye irritation . It is recommended to wear eye protection/face protection and to wash skin thoroughly after handling . If eye irritation persists, it is advised to get medical advice/attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane can be synthesized through several methods. One common approach involves the reduction of 1,1-cyclopropanedicarboxylic ester using hydrogen over a copper catalyst supported by zinc oxide, chromium oxide, magnesium oxide, aluminum oxide, or silicon dioxide . Another method includes the reaction of carbenes with alkenes to form cyclopropane structures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopropane derivatives with different substituents.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted cyclopropanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Cyclopropane derivatives.

    Substitution: Halogenated cyclopropanes.

Mechanism of Action

The mechanism of action of 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(hydroxymethyl)cyclopropane: Lacks the vinyl group, making it less reactive in certain types of reactions.

    1,1-Bis(hydroxymethyl)ethylene: Contains a double bond instead of a cyclopropane ring, leading to different reactivity and applications.

    1,1-Bis(hydroxymethyl)propane: A linear compound with different physical and chemical properties.

Uniqueness

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane is unique due to its combination of a strained cyclopropane ring and reactive vinyl and hydroxymethyl groups. This structure imparts significant reactivity and versatility, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

[2-ethenyl-1-(hydroxymethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-6-3-7(6,4-8)5-9/h2,6,8-9H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPFNEOPZYERID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544149
Record name (2-Ethenylcyclopropane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102225-94-5
Record name (2-Ethenylcyclopropane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 23 g (0.108 mole) of diethyl 2-vinylcyclopropane-1,1-dicarboxylate in 90 ml of dry THF (tetrahydrofuran) was added dropwise to 196 ml of 1M LAH (lithium aluminum hydride) which was stirred and heated at 68°. The addition required 30 minutes and heating and stirring were continued for 2 hours. TLC in cyclohexane-ethyl acetate (1:1) and CHCl3MeOH (9:1) showed that the reaction was complete. The reaction was cooled to 0° and a total of 200 ml of water was continuously added. After being stirred for 15 minutes, the mixture was filtered and the solid was washed with THF. The combined filtrates were concentrated to yield 12.9 g (93%) of the title compound, RfCHCl3 -MeOH (9:1) 0.45.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
196 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane
Reactant of Route 2
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane
Reactant of Route 3
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane
Reactant of Route 4
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane
Reactant of Route 5
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane
Reactant of Route 6
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane

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